![molecular formula C6H8O3 B13859232 5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
5,7-Dioxaspiro[2.5]octan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dioxaspiro[2.5]octan-6-one is a unique organic compound characterized by its spirocyclic structure, which includes two oxygen atoms and a ketone group. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dioxaspiro[2.5]octan-6-one typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate in the presence of concentrated sulfuric acid. The reaction mixture is stirred vigorously and then cooled to precipitate the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dioxaspiro[2.5]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,7-Dioxaspiro[2.5]octan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,7-Dioxaspiro[2.5]octan-6-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- Cyclopropane-1,1-dicarboxylic Acid cycl-Isopropylidene Ester
Comparison: 5,7-Dioxaspiro[2.5]octan-6-one is unique due to its specific spirocyclic structure and the presence of a ketone group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C6H8O3 |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
5,7-dioxaspiro[2.5]octan-6-one |
InChI |
InChI=1S/C6H8O3/c7-5-8-3-6(1-2-6)4-9-5/h1-4H2 |
InChI-Schlüssel |
CMGPDSINICNLOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12COC(=O)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


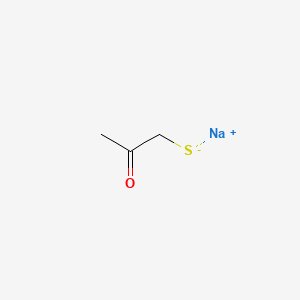
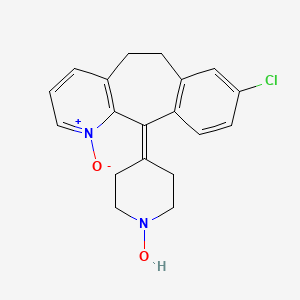
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)
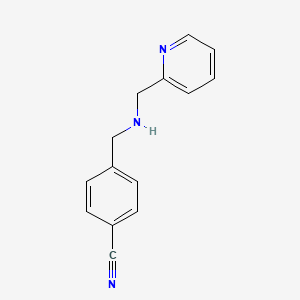
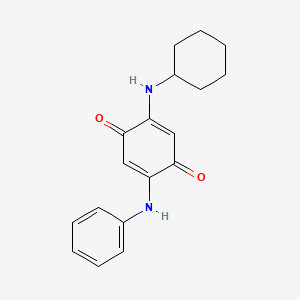
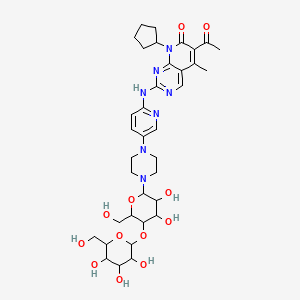
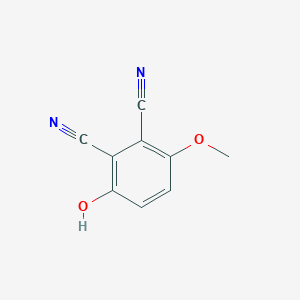
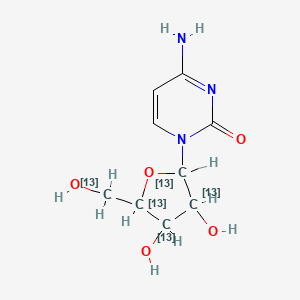
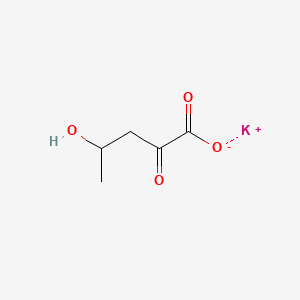
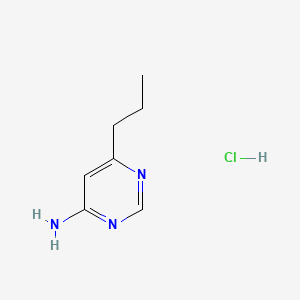
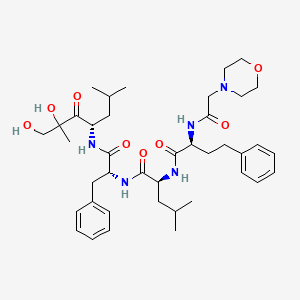
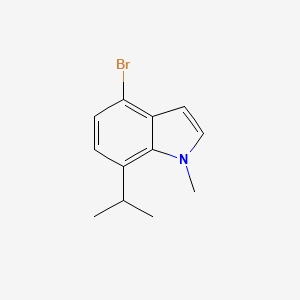
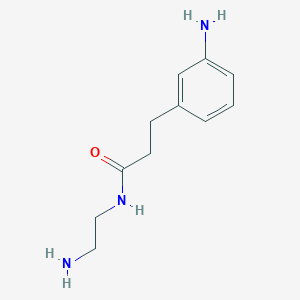
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
